1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a phenyl ring, a pyrazole ring, and a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 3-(aminomethyl)phenylboronic acid with N-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a ligand in protein and enzyme studies.
Medicine: Potential therapeutic agent in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The aminomethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxamide group facilitates interactions with hydrogen bond donors and acceptors, influencing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423): A potent inhibitor of blood coagulation factor Xa.
N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride: Another compound with similar structural features and applications.
Uniqueness
1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H15ClN4O |
---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-N-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O.ClH/c1-14-12(17)11-5-6-16(15-11)10-4-2-3-9(7-10)8-13;/h2-7H,8,13H2,1H3,(H,14,17);1H |
InChI Key |
BFFFRJVXLQNMQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C=C1)C2=CC=CC(=C2)CN.Cl |
Origin of Product |
United States |
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